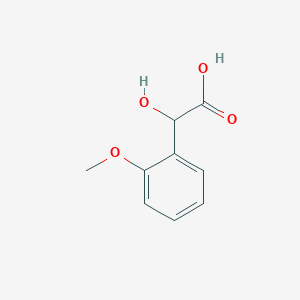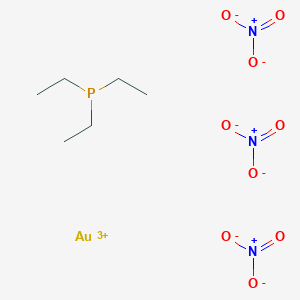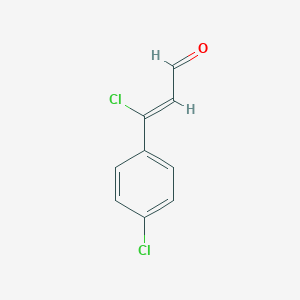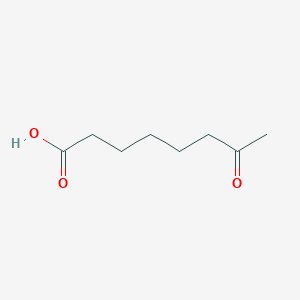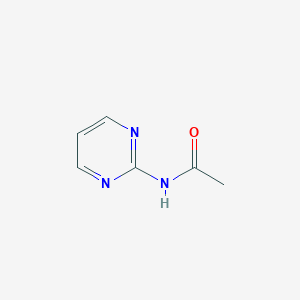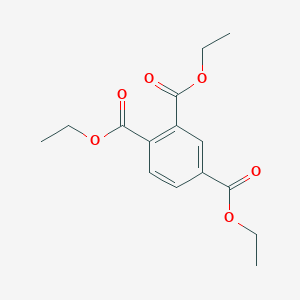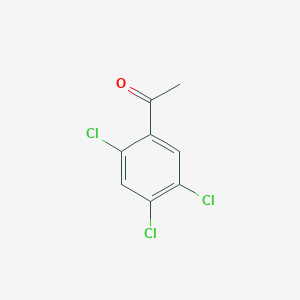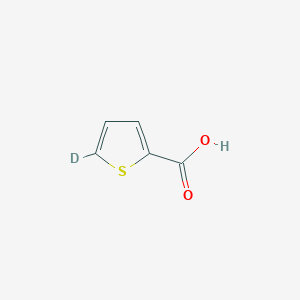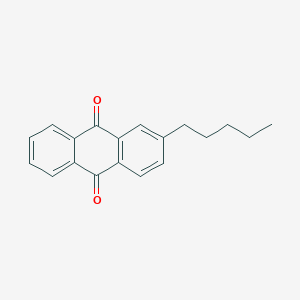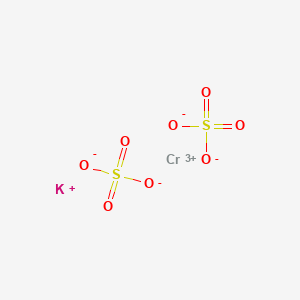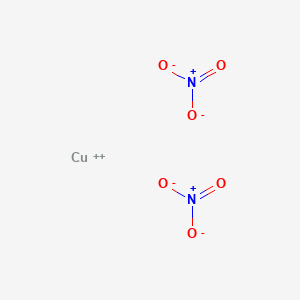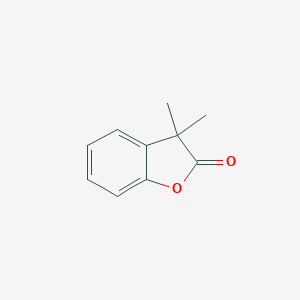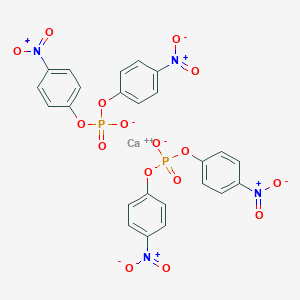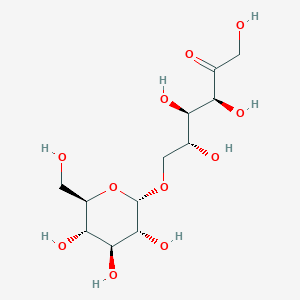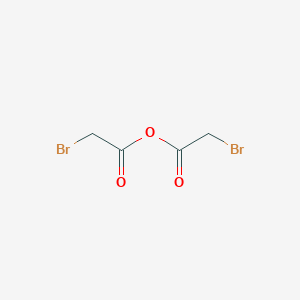
Bromoacetic anhydride
Descripción general
Descripción
Bromoacetic anhydride is a chemical compound used primarily as a chemical intermediate in various organic syntheses . It is an alkylating agent and its esters are widely used building blocks in organic synthesis, for example in pharmaceutical chemistry .
Synthesis Analysis
Bromoacetic anhydride can be synthesized from commercially available bromoacetic acid . The basic procedure involves the formation of bromoacetic acid anhydride from bromoacetic acid and reacting the anhydride in N,N’-dimethylformamide (DMF) with a primary amine on the protected peptide .Molecular Structure Analysis
The molecular formula of Bromoacetic anhydride is C4H4Br2O3 . Its average mass is 259.881 Da and its monoisotopic mass is 257.852692 Da .Chemical Reactions Analysis
Bromoacetic anhydride is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . It is also used in the modification of the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide .Physical And Chemical Properties Analysis
Bromoacetic anhydride has a molecular weight of 259.88 g/mol . It has a topological polar surface area of 43.4 Ų . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Peptide Synthesis
- Application Summary : Bromoacetic anhydride is used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
- Methods of Application : The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
- Results or Outcomes : The result of this process is a bromoacetylated peptide. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the subsequent experiments conducted with it .
Modification of Linear Peptides
- Application Summary : Bromoacetic anhydride is used to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide . This is important because the linear peptide itself often will not share the same activity as the peptide in its original biological environment provided by the native protein .
- Methods of Application : The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
- Results or Outcomes : The result of this process is a modified peptide. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the subsequent experiments conducted with it .
Safety And Hazards
Bromoacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Bromoacetic anhydride has potential applications in the field of peptide synthesis . It is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . Future directions of 3D-bioprinted cartilage tissue include developing tougher bioinks that can withstand the long-term compression and shear in joint environment .
Propiedades
IUPAC Name |
(2-bromoacetyl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOTTQGWQVMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401329 | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic anhydride | |
CAS RN |
13094-51-4 | |
| Record name | Bromoacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



